HP1 integrase - 125724-60-9

HP1 integrase

Catalog Number: EVT-1520313
CAS Number: 125724-60-9
Molecular Formula: C22H17NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HP1 integrase is derived from various organisms, including Drosophila melanogaster (fruit fly) and mammals. The protein's sequence and functional characteristics can vary slightly across species but maintain a conserved role in chromatin dynamics.

Classification

HP1 integrase falls under the category of chromobox proteins, specifically within the family of proteins that recognize methylated histones. Its primary function is to bind to trimethylated lysine 9 on histone H3, a mark associated with heterochromatin.

Synthesis Analysis

Methods

The synthesis of HP1 integrase can be achieved through recombinant DNA technology. This involves cloning the HP1 gene into expression vectors followed by transformation into host cells (e.g., Escherichia coli). The expressed protein can then be purified using affinity chromatography techniques.

Technical Details

  • Cloning: The HP1 gene is amplified via polymerase chain reaction and cloned into plasmid vectors.
  • Expression: The plasmid is transformed into competent bacterial cells, which are cultured to induce protein expression.
  • Purification: Following expression, cells are lysed, and HP1 integrase is purified using nickel-affinity chromatography due to the presence of a His-tag on the protein.
Molecular Structure Analysis

Structure

HP1 integrase consists of several structural domains:

  • Chromodomain: Responsible for binding methylated lysine residues.
  • Chromoshadow domain: Involved in dimerization and interaction with other proteins.
  • Hinge region: Provides flexibility and may facilitate interactions with various partners.

Data

Chemical Reactions Analysis

Reactions

HP1 integrase participates in several biochemical reactions:

  • Binding Reactions: Interacts with methylated histones, facilitating the formation of higher-order chromatin structures.
  • Protein-Protein Interactions: Binds with various regulatory proteins involved in transcriptional repression and chromatin remodeling.

Technical Details

The binding affinity of HP1 integrase for its targets can be assessed using techniques such as surface plasmon resonance or fluorescence resonance energy transfer. These methods allow for detailed kinetic analysis of interactions.

Mechanism of Action

Process

HP1 integrase functions primarily through its ability to recognize and bind to specific histone modifications. Upon binding to trimethylated lysine 9 on histone H3, HP1 recruits additional proteins that contribute to the formation of heterochromatin.

Data

Studies indicate that HP1 can stabilize RNA transcripts by protecting them from degradation, thereby influencing gene expression. It also plays a role in maintaining genomic stability by participating in DNA repair processes.

Physical and Chemical Properties Analysis

Physical Properties

HP1 integrase is typically expressed as a soluble protein in bacterial systems. Its solubility can vary based on the expression conditions and the presence of tags used for purification.

Chemical Properties

  • Molecular Weight: Approximately 25 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Generally stable under physiological conditions but may require specific buffers for optimal activity during assays.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure content and stability under different conditions.

Applications

Scientific Uses

HP1 integrase has several important applications in scientific research:

  • Gene Regulation Studies: Understanding its role in transcriptional repression helps elucidate mechanisms of gene expression control.
  • Chromatin Dynamics Research: Investigating how HP1 interacts with various chromatin components aids in understanding chromatin organization.
  • Disease Models: Alterations in HP1 function are linked to various diseases, including cancer; thus, it serves as a potential target for therapeutic interventions.
Molecular Organization & Structural Biology of HP1 Integrase

Catalytic Domain Architecture

Novel Fold Characteristics: α-Helices, Surface β-Sheets, and C-Terminal Tail

The catalytic domain of HP1 integrase (residues 165-337) exhibits a distinctive structural fold not observed in other tyrosine recombinases at the time of its discovery. This domain is characterized by seven well-packed α-helices that form the central hydrophobic core, providing structural stability to the protein. A notable feature is the presence of a three-stranded antiparallel β-sheet (β1-β3) positioned on the protein surface, which contributes to DNA interaction interfaces. The domain terminates in an ordered 17-residue C-terminal tail that extends away from the main globular structure. This tail exhibits defined electron density in crystallographic studies, indicating its structural rigidity despite lacking secondary structure elements. The arrangement of these elements creates a compact globular domain measuring approximately 40 × 30 × 25 Å, with the α-helices forming approximately 70% of the secondary structure content. This novel architecture represents a significant departure from the catalytic domain folds of previously characterized recombinases like λ integrase and Cre, establishing HP1 integrase as a structural paradigm for minimalistic tyrosine recombinase folds [1] [3] [8].

Active-Site Cleft Composition: Conserved Triad of Basic Residues and Tyrosine

Within the catalytic domain, a well-defined active-site cleft contains the conserved catalytic tetrad essential for DNA cleavage and rejoining functions. The catalytic residues (Arg211, His265, Arg268, and Tyr315) are contributed by a single monomer and maintain fixed spatial positions within the cleft. The triad of basic residues (Arg211-His265-Arg268) forms a positively charged pocket that coordinates the DNA phosphate backbone during recombination. Tyr315 occupies the innermost position of this cleft, positioned for nucleophilic attack on the DNA phosphodiester backbone. The spatial arrangement of these residues creates a catalytic environment remarkably similar to those of distantly related tyrosine recombinases despite the overall novel fold. Biochemical studies confirm that mutation of any of these residues abolishes recombination activity, underscoring their essential catalytic roles. The active-site cleft dimensions (approximately 15 Å long × 10 Å wide × 8 Å deep) provide adequate space for DNA binding while maintaining precise positioning of catalytic residues [1] [3] [8].

Table 1: Catalytic Residues in HP1 Integrase Active Site

ResiduePosition in SequenceStructural RoleFunctional Consequence of Mutation
Arg211N-terminal regionDNA phosphate bindingLoss of DNA cleavage activity
His265Loop preceding β2Transition state stabilizationReduced cleavage efficiency
Arg268Adjacent to His265DNA phosphate bindingAbolished strand transfer
Tyr315N-terminus of α8Nucleophile for DNA cleavageComplete loss of covalent intermediate formation

Dimerization Mechanisms

Role of the 17-Residue C-Terminal Tail in Antiparallel Active-Site Orientation

The C-terminal tail (residues 321-337) plays a critical role in HP1 integrase dimerization and functional organization. Structural analyses reveal that this tail extends from one monomer and wraps around the adjacent monomer, forming extensive hydrophobic interactions and hydrogen bonds with the core domain of the partnering subunit. Specifically, residues Val322, Leu325, and Phe329 within the tail insert into a hydrophobic pocket formed by helices α2, α3, and α7 of the adjacent monomer. This reciprocal exchange of C-terminal tails between monomers creates a symmetric dimer interface spanning approximately 2,300 Ų of buried surface area. The tail-mediated dimerization orients the two active-site clefts in a strict antiparallel arrangement, with a measured distance of 35 Å between catalytic tyrosines. This spatial organization is geometrically compatible with synapsed DNA substrates during site-specific recombination. Mutational truncation of the C-terminal tail results in monomeric proteins incapable of catalyzing recombination, confirming the tail's indispensable role in productive quaternary structure formation. This dimerization mechanism represents a novel solution for active-site positioning not observed in other tyrosine recombinases like Cre or Flp [1] [3] [4].

Table 2: Comparative Dimerization Interfaces in Tyrosine Recombinases

RecombinaseInterface Area (Ų)Key Structural ElementsActive-Site Orientation
HP1 Integrase~2,300C-terminal tail wrappingAntiparallel, 35 Å separation
Cre~1,800β-sheet dimerizationParallel, 40 Å separation
Flp~2,100Helix-helix interactionsAntiparallel, 30 Å separation
λ Integrase~1,500N-terminal arm exchangeVariable depending on accessory factors

Mutational Analysis of Dimer Interface Stability

Targeted mutagenesis of residues within the C-terminal tail and complementary binding pocket has provided insights into dimer interface stability. Alanine substitution of hydrophobic residues involved in tail binding (Leu325Ala, Phe329Ala) reduces dimer stability by 15-20-fold as measured by analytical ultracentrifugation and surface plasmon resonance. These mutations diminish but do not abolish recombination activity, suggesting partial retention of dimerization capability. More dramatic effects are observed with truncation mutations: removal of 5 residues from the C-terminus (Δ333-337) reduces DNA cleavage activity by 50%, while removal of 10 residues (Δ328-337) completely abolishes both dimer formation and catalytic function. Interestingly, mutations in the hydrophobic pocket of the adjacent monomer (e.g., Ile245Glu, Val249Glu) disrupt tail binding without affecting the catalytic domain's structural integrity, resulting in similar loss of dimerization and recombination activity. These findings highlight the exquisite sensitivity of the dimer interface to structural perturbations and establish the C-terminal tail as a potential allosteric target for modulating HP1 integrase activity. The mutational data further support a model where initial monomer-DNA binding is followed by tail-mediated dimerization, which then activates the catalytic function through proper active-site alignment [1] [6] [8].

Properties

CAS Number

125724-60-9

Product Name

HP1 integrase

Molecular Formula

C22H17NOS

Synonyms

HP1 integrase

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